molecular formula C25H29N5O5 B2921832 2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537699-96-0

2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2921832
CAS No.: 537699-96-0
M. Wt: 479.537
InChI Key: MVXDBQDPLKJBNK-UHFFFAOYSA-N
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Description

The compound “2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . This core is substituted with various functional groups, including a 3-hydroxypropyl group, a methyl group, a phenyl group, and a 3,4,5-trimethoxyphenyl group .

Scientific Research Applications

Synthesis Techniques

  • Innovative synthesis methods for triazolopyrimidine derivatives, including microwave-assisted multicomponent synthesis, offer efficient routes to these compounds, highlighting their potential in diverse scientific applications due to their structural complexity and functional versatility. This approach demonstrates the adaptability of triazolopyrimidine chemistry for generating various derivatives, which can be tailored for specific research needs or applications (Divate & Dhongade-Desai, 2014).

Biological and Antimicrobial Activity

  • Certain triazolopyrimidine derivatives have been evaluated for their antimicrobial activity, suggesting their potential as leads for the development of new antimicrobial agents. This includes studies on their synthesis, characterization, and assessment against various bacterial and fungal strains, thereby indicating their relevance in medical research and drug discovery (Chauhan & Ram, 2019).

Antitumor and Antioxidant Properties

  • Research on triazolopyrimidine compounds also explores their antitumor and antioxidant activities, showcasing the versatility of these compounds in potentially treating cancer and oxidative stress-related conditions. This highlights the compound's significance in the development of novel therapeutic agents, emphasizing the broader implications of triazolopyrimidine derivatives in health and disease management (Riyadh, 2011).

Supramolecular Chemistry

  • The role of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies presents a fascinating area of research, underscoring the potential of these compounds in materials science and nanotechnology. This includes their use in creating novel supramolecular structures that could have applications in molecular recognition, sensing, and catalysis (Fonari et al., 2004).

Synthesis of Novel Derivatives

  • The development of new synthetic routes for triazolopyrimidines and related compounds, as explored in various studies, contributes to the expansion of this chemical space, enabling the exploration of new pharmacological and functional materials. This is crucial for the advancement of both fundamental research and practical applications (Hassneen & Abdallah, 2003).

Properties

IUPAC Name

2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5/c1-15-21(24(32)27-17-9-6-5-7-10-17)22(30-25(26-15)28-20(29-30)11-8-12-31)16-13-18(33-2)23(35-4)19(14-16)34-3/h5-7,9-10,13-14,22,31H,8,11-12H2,1-4H3,(H,27,32)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXDBQDPLKJBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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